molecular formula C14H15ClN2O3S2 B12204541 N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12204541
M. Wt: 358.9 g/mol
InChI Key: PDXHWEYEOZMVCB-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds

Preparation Methods

The synthesis of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves the reaction of 3-chlorophenyl derivatives with thiazole precursors under controlled conditions. The reaction conditions often include the use of solvents like chloroform and methanol, and the process may require refluxing to achieve the desired product . Industrial production methods would likely involve scaling up these reactions while ensuring purity and yield optimization.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . Compared to these compounds, N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide may offer unique properties due to its specific substituents and structural configuration. Its uniqueness lies in its potential for diverse biological activities and its application in various scientific fields.

Properties

Molecular Formula

C14H15ClN2O3S2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C14H15ClN2O3S2/c1-2-13(18)16-14-17(10-5-3-4-9(15)6-10)11-7-22(19,20)8-12(11)21-14/h3-6,11-12H,2,7-8H2,1H3

InChI Key

PDXHWEYEOZMVCB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)Cl

Origin of Product

United States

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